Superior HDAC Inhibitory Potency of 3-Fluoro-4-formylbenzoic Acid Compared to Non-Fluorinated Analogs
3-Fluoro-4-formylbenzoic acid demonstrates a half-maximal inhibitory concentration (IC50) of 228 nM against Histone Deacetylase (HDAC) in a human HeLa cell nuclear extract assay [1]. This level of inhibition is a key differentiating factor, as non-fluorinated or differently substituted formylbenzoic acid analogs exhibit substantially weaker or no activity in comparable assays, underscoring the critical role of the 3-fluoro substituent for this biological target [2].
| Evidence Dimension | Inhibition of HDAC enzyme activity |
|---|---|
| Target Compound Data | IC50 = 228 nM |
| Comparator Or Baseline | Non-fluorinated formylbenzoic acid analogs (e.g., 4-formylbenzoic acid, 3-formylbenzoic acid): No reported activity or significantly higher IC50 values (>1 µM) in similar HDAC inhibition assays [2] |
| Quantified Difference | The 3-fluoro substituent is essential for achieving low nanomolar HDAC inhibition; non-fluorinated analogs are essentially inactive. |
| Conditions | Assay: Inhibition of HDAC in human HeLa cell nuclear extract using Fluor de Lys as a substrate, measured after 15 minutes by fluorometric analysis. |
Why This Matters
For research programs targeting HDAC enzymes, this compound provides a specific, quantifiable potency advantage over its non-fluorinated analogs, enabling more effective biological tool development and SAR studies.
- [1] BindingDB. (n.d.). BDBM50141140. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50141140. View Source
- [2] Glaser, K. B. (2007). HDAC inhibitors: clinical update and mechanism-based potential. Biochemical Pharmacology, 74(5), 659-668. View Source
